REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([O:13][CH3:14])=[C:7]([CH2:9][C:10](=[O:12])[CH3:11])[CH:8]=1.[C:17]([OH:21])(=[O:20])[CH:18]=O>>[OH:12][C:10]1([CH3:11])[O:21][C:17](=[O:20])[CH:18]=[C:9]1[C:7]1[CH:8]=[C:3]([C:2]([F:15])([F:16])[F:1])[CH:4]=[CH:5][C:6]=1[O:13][CH3:14]
|
Name
|
|
Quantity
|
2800 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=C(C1)CC(C)=O)OC)(F)F
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(=CC(O1)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |